An In-depth Technical Guide to the Chemical Properties and Structure of 1,1-Dichloro-1-nitropropane
An In-depth Technical Guide to the Chemical Properties and Structure of 1,1-Dichloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,1-Dichloro-1-nitropropane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of its physical and chemical properties, detailed structural information, and a plausible experimental protocol for its synthesis based on related compounds. Spectroscopic data interpretation, known reactivity, and toxicological information are also discussed. Due to the limited availability of data on specific biological signaling pathways, this guide presents a generalized experimental workflow for the characterization of such a synthetic compound and a diagram illustrating the chemical reactivity of the gem-dihalo-nitroalkane functional group.
Chemical Structure and Identification
1,1-Dichloro-1-nitropropane is a halogenated nitroalkane. The presence of two chlorine atoms and a nitro group on the same carbon atom (the geminal position) significantly influences its chemical reactivity and physical properties.
Table 1: Structural and Identification Data for 1,1-Dichloro-1-nitropropane
| Identifier | Value |
| IUPAC Name | 1,1-Dichloro-1-nitropropane |
| CAS Number | 594-72-9[1] |
| Molecular Formula | C₃H₅Cl₂NO₂[2] |
| SMILES | CCC(C(Cl)(Cl)--INVALID-LINK--[O-]) |
| InChI | InChI=1S/C3H5Cl2NO2/c1-2-3(4,5)6(7)8/h2H2,1H3[2] |
| InChIKey | DNYOTMDPSXBJRJ-UHFFFAOYSA-N[2] |
Physicochemical Properties
1,1-Dichloro-1-nitropropane is a colorless liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of 1,1-Dichloro-1-nitropropane
| Property | Value | Source |
| Molecular Weight | 157.98 g/mol | Calculated |
| Boiling Point | 125 °C | [1] |
| Density | 1.426 g/cm³ (at 20 °C) | [1] |
| Flash Point | 76 °C (open cup) | [3] |
| Vapor Pressure | 16 mmHg (at 25 °C) | [1] |
| Solubility in Water | Slightly soluble | [4] |
| Appearance | Colorless liquid | [3] |
Experimental Protocols
Synthesis of 1,1-Dichloro-1-nitropropane
Objective: To synthesize 1,1-Dichloro-1-nitropropane by chlorination of 1-nitropropane.
Materials:
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1-Nitropropane
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Sodium Hydroxide (NaOH)
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Chlorine (Cl₂) gas
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Water (deionized)
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Dichloromethane (for extraction)
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Anhydrous Magnesium Sulfate (for drying)
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Round-bottom flask
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Gas inlet tube
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Stirring apparatus
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Preparation of the Sodium Salt: In a round-bottom flask equipped with a stirrer and cooled in an ice bath, dissolve a specific molar equivalent of 1-nitropropane in water.
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Slowly add an equimolar amount of a concentrated aqueous solution of sodium hydroxide while stirring vigorously. This will form the sodium salt of 1-nitropropane in situ.
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Chlorination: Bubble chlorine gas through the aqueous solution of the sodium salt of 1-nitropropane at a controlled rate. The temperature of the reaction mixture should be maintained at a low temperature (e.g., 0-5 °C) using the ice bath.
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The reaction progress can be monitored by the disappearance of the starting material, which may be observed by a color change or by analytical techniques such as TLC or GC analysis of aliquots.
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Work-up: Once the reaction is complete, extract the product from the aqueous mixture using dichloromethane.
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Wash the organic layer with water and then with a saturated brine solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,1-Dichloro-1-nitropropane.
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Purification: The crude product can be further purified by fractional distillation under reduced pressure.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas, which is toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Spectroscopic Characterization
The structure of the synthesized 1,1-Dichloro-1-nitropropane would be confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene protons (-CH₂-) adjacent to the dichloronitromethyl group will be deshielded and appear as a quartet, while the terminal methyl protons (-CH₃) will appear as a triplet at a higher field.
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¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms and the nitro group will be significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching, typically around 1550 cm⁻¹ and 1370 cm⁻¹, respectively) and C-Cl bonds (typically in the fingerprint region, 600-800 cm⁻¹). The C-H stretching and bending vibrations of the ethyl group will also be present.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and the nitro group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the fragments containing chlorine atoms.
Reactivity and Potential Applications
gem-Dichloronitroalkanes are versatile intermediates in organic synthesis. The presence of the electron-withdrawing nitro group and the two chlorine atoms makes the α-carbon electrophilic and susceptible to nucleophilic attack.
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Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a route to α,α-dichloroamines.
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Reactions with Bases: Strong bases can deprotonate the α-carbon of the corresponding monochloro-nitroalkane, leading to the formation of a nitronate anion, which can participate in various C-C bond-forming reactions. However, with 1,1-dichloro-1-nitropropane, elimination reactions or decomposition may be favored.
The industrial applications of 1,1-Dichloro-1-nitropropane are not well-documented in the available literature, but related compounds have been used as fumigants and in organic synthesis.[3]
Toxicology and Safety
Halogenated nitroalkanes are generally considered to be toxic. Information on the specific toxicity of 1,1-Dichloro-1-nitropropane is limited, but related compounds are known to be irritants to the skin, eyes, and respiratory tract. They may also have effects on the liver and kidneys upon prolonged exposure. Due to its chemical nature, it should be handled with care, using appropriate safety precautions as outlined in the synthesis protocol.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like 1,1-Dichloro-1-nitropropane.
Experimental workflow for synthesis and characterization.
General Reactivity of gem-Dihalo-nitroalkanes
This diagram outlines the general reactivity of the gem-dihalo-nitroalkane functional group, highlighting its potential for synthetic transformations.
General reactivity of gem-dihalo-nitroalkanes.
Conclusion
1,1-Dichloro-1-nitropropane is a halogenated nitroalkane with potential applications in organic synthesis. This guide has summarized its key chemical and physical properties, provided a plausible synthetic route, and outlined its expected spectroscopic characteristics and general reactivity. Further research is needed to fully elucidate its biological activity and potential applications in drug development. The provided diagrams offer a framework for understanding the experimental characterization and chemical transformations of this class of compounds. Researchers and professionals working with this or similar molecules should adhere to strict safety protocols due to the potential toxicity of halogenated nitroalkanes.
